4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid
Description
4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a pyrrolidine carbonyl group at the para position and a methoxy group at the ortho position. The boronic acid functional group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing biaryl systems. The pyrrolidine moiety (a five-membered saturated amine ring) contributes steric and electronic effects, while the methoxy group enhances solubility and modulates electronic properties.
Propriétés
IUPAC Name |
[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-18-11-8-9(4-5-10(11)13(16)17)12(15)14-6-2-3-7-14/h4-5,8,16-17H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWPQXTYBSEKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable carbonyl source, such as acyl chlorides or anhydrides, under basic conditions.
Attachment to the Phenyl Ring: The intermediate is then coupled with a phenylboronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition and other biological interactions.
Comparaison Avec Des Composés Similaires
Structural Analog 1: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid
Key Differences :
- Absence of Methoxy Group : Lacks the 2-methoxy substituent, reducing steric hindrance near the boronic acid group and altering electronic properties.
- Simplified Molecular Formula: C₁₁H₁₄BNO₃ (MW: 219.04 g/mol) vs. the target compound’s expected formula (unreported in evidence but inferred as C₁₃H₁₇BNO₄ based on structural similarity to analogs).
- Commercial Availability : Purity >97.0% (HPLC), priced at ¥23,500 for 5g .
Impact of Methoxy Group :
The methoxy group in the target compound increases polarity and may enhance solubility in polar solvents. It also introduces steric effects that could influence binding efficiency in catalytic reactions.
Structural Analog 2: 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic Acid
Key Differences :
- Ring Size Variation : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring), altering steric bulk and electron-donating capacity.
- Molecular Formula: C₁₃H₁₈BNO₄ (vs. target compound’s inferred C₁₃H₁₇BNO₄).
- Safety Profile : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with storage at 2–8°C .
This could affect reaction rates in cross-coupling applications.
Structural Analog 3: trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
Key Differences :
- Functional Groups : Replaces boronic acid with a carboxylic acid hydrochloride, shifting reactivity toward acid-base chemistry rather than cross-coupling.
- Molecular Structure : The pyrrolidine ring is directly attached to the phenyl group, lacking the carbonyl linkage present in the target compound .
Impact of Boronic Acid vs. Carboxylic Acid :
The boronic acid group is critical for Suzuki-Miyaura coupling, whereas the carboxylic acid derivative is more suited for peptide synthesis or salt formation.
Comparative Data Table
Activité Biologique
4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its ability to interact with various biomolecules, making it a candidate for therapeutic applications, especially in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid features a pyrrolidine ring, a methoxy group, and a boronic acid moiety. This unique combination contributes to its biological activity. The molecular formula is C12H15BNO3, with a molecular weight of approximately 233.07 g/mol.
The mechanism of action for this compound is primarily linked to its ability to form reversible covalent bonds with diols and other biomolecules. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in targeting cancer cells where such enzymes play critical roles in tumor progression.
Anticancer Activity
Recent studies have indicated that 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including cervical (HeLa) and gastric (SGC-7901) cancer cells. The cytotoxicity was assessed using the MTT assay, revealing concentration-dependent effects on cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 133.78 ± 17.53 |
| SGC-7901 | 279.86 ± 25.39 |
| GES-1 (normal) | 634.12 ± 51.35 |
This data suggests that while the compound is effective against cancer cells, it shows reduced toxicity towards normal cells, indicating a potential therapeutic window for clinical applications.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Using the LPS-induced RAW264.7 macrophage model, it was found that 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid significantly reduced nitric oxide production, highlighting its potential as an anti-inflammatory agent.
Case Studies
A study published in Pharmaceutical Biology explored the structure-activity relationships of boronic acid derivatives in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes and cancer. The study found that modifications to the pyrrolidine ring influenced the inhibitory potency against DPP-IV, suggesting that similar modifications could enhance the activity of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
